Technical Documentation Center

(2R)-1-(piperazin-1-yl)propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R)-1-(piperazin-1-yl)propan-2-ol
  • CAS: 954138-60-4

Core Science & Biosynthesis

Foundational

Strategic Integration of (2R)-1-(piperazin-1-yl)propan-2-ol in Targeted Therapeutics

A Technical Whitepaper on Stereochemical Pharmacophores, Physicochemical Modulation, and Self-Validating Assay Protocols Executive Summary In contemporary rational drug design, the optimization of a lead compound often h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Stereochemical Pharmacophores, Physicochemical Modulation, and Self-Validating Assay Protocols

Executive Summary

In contemporary rational drug design, the optimization of a lead compound often hinges on the strategic attachment of privileged chiral moieties. (2R)-1-(piperazin-1-yl)propan-2-ol (CAS 954138-60-4) is one such highly specialized building block (1)[1]. Rather than acting as a standalone therapeutic, this chiral piperazine derivative is grafted onto core scaffolds (e.g., pyrimidines or thienopyrimidines) to fundamentally alter a drug candidate's target affinity, kinase selectivity, and pharmacokinetic profile (2)[2]. This guide dissects the mechanistic causality behind its use, detailing how stereochemical precision and physicochemical tuning solve critical bottlenecks in the development of targeted kinase inhibitors.

Mechanistic Causality in Drug Design

The decision to incorporate the (2R)-1-(piperazin-1-yl)propan-2-ol moiety is driven by two primary mechanistic imperatives:

A. Stereochemical Precision and Target Affinity

In the ATP-binding pocket of kinases, the solvent-exposed channel and the hinge region present highly specific hydrogen-bonding opportunities. The (2R)-enantiomer projects its secondary hydroxyl group in a precise spatial vector. For instance, in Phosphatidylinositol 3-kinase (PI3K) inhibitors, this specific orientation allows the hydroxyl oxygen to act as a hydrogen-bond acceptor/donor with structural water molecules or backbone amides that the (2S)-enantiomer cannot reach without inducing severe steric clash (3)[3]. This stereospecificity drastically penalizes off-target kinase binding, enhancing the drug's selectivity index.

B. Physicochemical Modulation (ADME/Tox Optimization)

Lipophilicity (LogP/LogD) is a double-edged sword in drug design; excessive lipophilicity drives promiscuous binding, notably to the hERG potassium channel, leading to cardiotoxicity. The addition of the piperazine ring (pKa ~ 8.5) ensures protonation at physiological pH, transforming a highly lipophilic core into a soluble, bioavailable molecule. Concurrently, the terminal propan-2-ol group introduces hydrophilicity that lowers the overall LogD, a proven causal strategy to mitigate CYP450 inhibition and hERG liability (4)[4].

Target Applications in Literature
  • PI3K Inhibitors (Oncology): Fused pyrimidine derivatives utilizing this moiety have demonstrated potent inhibition of PI3K, a critical node in the PI3K/AKT/mTOR survival pathway implicated in abnormal cell growth and cancer[2].

  • IRAK4 Modulators (Immunology): In the treatment of autoimmune diseases, (2R)-1-(piperazin-1-yl)propan-2-ol is utilized to optimize the pharmacokinetic exposure of pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors (5)[5].

  • HPK1 Inhibitors (Immuno-Oncology): Hematopoietic progenitor kinase 1 (HPK1) acts as a negative regulator of T-cell activation. Inhibitors incorporating this chiral piperazine have been developed to relieve this suppression, thereby enhancing antitumor immunity (6)[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Class I RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Cell Survival AKT->mTOR Promotes Inhibitor Inhibitor with (2R)-1-(piperazin-1-yl)propan-2-ol Inhibitor->PI3K Competitive Inhibition

PI3K/AKT signaling pathway illustrating competitive inhibition by the targeted drug candidate.

Quantitative Impact on Physicochemical Properties

The following table summarizes the causal impact of substituting a generic alkyl-piperazine with the (2R)-1-(piperazin-1-yl)propan-2-ol moiety on a standard kinase inhibitor scaffold.

Property ParameterGeneric Alkyl Piperazine(2R)-1-(piperazin-1-yl)propan-2-olCausality / Mechanistic Impact
Aqueous Solubility < 10 µg/mL> 500 µg/mLThe basic amine and hydrophilic -OH group facilitate salt formation and rapid aqueous solvation.
hERG Inhibition (IC50) < 1 µM (High Risk)> 30 µM (Low Risk)Reduction in LogD prevents the lipophilic moiety from embedding into the hERG channel pore.
Kinase Selectivity Moderate (Promiscuous)High (Targeted)The (2R)-OH provides a highly directional H-bond, penalizing thermodynamic binding in off-target pockets.
Enantiomeric Purity N/Aee > 99%Ensures uniform pharmacodynamic response and avoids off-target toxicities from the (2S) isomer.
Self-Validating Experimental Protocols

To ensure scientific integrity, the workflows for synthesizing and evaluating compounds containing this moiety must be self-validating—meaning the experiment inherently controls for false positives, racemization, and systemic errors.

Protocol A: Scaffold Synthesis & Stereochemical Validation
  • Nucleophilic Aromatic Substitution (SNAr): React the halogenated core scaffold (e.g., 6-chloro-thieno[3,2-d]pyrimidine) with 1.2 equivalents of (2R)-1-(piperazin-1-yl)propan-2-ol in the presence of N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., DMF) at 80°C for 4 hours.

  • Aqueous Workup: Quench with water, extract with ethyl acetate, and wash with brine to remove residual DMF and unreacted basic amines[5].

  • Self-Validating Chiral HPLC: Isolate the product and run Chiral HPLC.

    • Built-in Control Mechanism: You must inject a synthesized racemic standard and the pure (2S)-enantiomer alongside the (2R)-product. If the retention time of the (2R)-product overlaps with the (2S)-control, the chiral center has racemized during synthesis, invalidating the batch. Acceptable enantiomeric excess (ee) is >99%.

Protocol B: In Vitro Kinase Binding Assay (TR-FRET)
  • Assay Setup: Incubate the recombinant kinase (e.g., PI3Kα) with a fluorescently labeled tracer and a Europium-labeled anti-tag antibody.

  • Compound Titration: Dispense the (2R)-inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Self-Validating Controls:

    • Positive Control: Staurosporine (ensures the assay is sensitive to competitive ATP inhibition).

    • Stereocontrol (Critical): Run the (2S)-enantiomer in parallel.

    • Causality Check: If the (2R)-enantiomer yields an IC50 of 5 nM and the (2S)-enantiomer yields an IC50 of 500 nM, the stereospecific hydrogen-bond hypothesis is validated. If both yield 5 nM, the interaction is not stereospecific, and the structural rationale must be revised.

Workflow Step1 1. SNAr Synthesis (Scaffold Coupling) Step2 2. Chiral HPLC (ee > 99% Validation) Step1->Step2 Step3 3. TR-FRET Assay (Stereocontrols) Step2->Step3 Step4 4. ADME Profiling (hERG/CYP450) Step3->Step4

Self-validating experimental workflow from synthesis to ADME/Tox profiling.

References
  • NextSDS Chemical Substance Information. "(2R)-1-(piperazin-1-yl)propan-2-ol." NextSDS Database. 1

  • US Patent 8153629B2. "Pharmaceutical compounds (PI3K Inhibitors)." Google Patents. 2

  • WO2017108723A2. "PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS." Google Patents. 5

  • US Patent Application. "Compounds and Methods for Modulating HPK1." Google APIs. 6

  • US Patent 8153629B2 (Extended). "Pharmaceutical compounds - Kinase Selectivity & Toxicity." Google Patents. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Production Techniques for (2R)-1-(piperazin-1-yl)propan-2-ol

An in-depth guide to the scalable production of (2R)-1-(piperazin-1-yl)propan-2-ol, a key chiral building block for pharmaceutical development. Abstract (2R)-1-(piperazin-1-yl)propan-2-ol is a vital chiral intermediate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the scalable production of (2R)-1-(piperazin-1-yl)propan-2-ol, a key chiral building block for pharmaceutical development.

Abstract

(2R)-1-(piperazin-1-yl)propan-2-ol is a vital chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereospecific structure, featuring a secondary alcohol at the R-configured chiral center and a piperazine moiety, makes it a privileged scaffold in medicinal chemistry. The successful scale-up of this compound from laboratory to industrial production is contingent upon a robust, cost-effective, and stereoselective synthetic strategy. This document provides a comprehensive guide for researchers, chemists, and drug development professionals, detailing field-proven synthetic routes, a step-by-step scale-up protocol, advanced purification techniques, and rigorous analytical methods for quality control. The causality behind experimental choices is explained to empower process chemists with the foundational knowledge required for successful technology transfer and manufacturing.

Introduction and Strategic Importance

Chiral 1,2-amino alcohols are foundational components in a vast array of pharmaceuticals.[1] The specific enantiomer of a drug can determine its efficacy and safety profile, as different enantiomers may exhibit distinct pharmacological and toxicological properties.[2] (2R)-1-(piperazin-1-yl)propan-2-ol (Figure 1) is a C7-substituted piperazine derivative that serves as a critical precursor. The development of a scalable and enantiomerically pure synthesis is therefore a primary objective in the process development of any API that incorporates this moiety.

Figure 1. Chemical Structure of (2R)-1-(piperazin-1-yl)propan-2-ol

  • CAS Number: 954138-60-4[3]

  • Molecular Formula: C₇H₁₆N₂O[4]

  • Molecular Weight: 144.22 g/mol [4]

This guide focuses on the most industrially viable synthetic pathway: the nucleophilic ring-opening of a chiral epoxide. This approach is favored for its high stereochemical fidelity and atom economy.

Comparative Analysis of Synthetic Strategies

Several synthetic routes can be envisioned for the synthesis of (2R)-1-(piperazin-1-yl)propan-2-ol. The optimal choice for scale-up depends on factors such as starting material cost, reaction safety, yield, and enantiomeric purity.

  • Route A: Nucleophilic Ring-Opening of (R)-Propylene Oxide: This is the most direct and widely adopted strategy for this class of compounds. It involves the reaction of piperazine (or a mono-protected derivative) with an enantiopure epoxide. The stereocenter is sourced directly from the starting material, ensuring high enantiomeric excess (% ee) in the final product.

  • Route B: Reductive Amination: This route would involve the reaction of a keto-alcohol precursor, 1-hydroxypropan-2-one, with piperazine under reductive conditions. While feasible, this approach requires an asymmetric reduction step to establish the chiral center, which can add complexity and cost.

  • Route C: Alkylation of Piperazine with a Chiral Halohydrin: Reacting piperazine with (R)-1-chloro-2-propanol or a similar precursor is another possibility. However, this route can suffer from side reactions and may be less efficient than the epoxide ring-opening strategy.

Based on this analysis, Route A is selected for the detailed scale-up protocol due to its efficiency, stereochemical control, and proven industrial applicability.

cluster_0 Synthetic Strategy Evaluation Start Target: (2R)-1-(piperazin-1-yl)propan-2-ol RouteA Route A: Epoxide Ring-Opening ((R)-Propylene Oxide + Piperazine) Start->RouteA RouteB Route B: Reductive Amination (1-Hydroxypropan-2-one + Piperazine) Start->RouteB RouteC Route C: Alkylation ((R)-1-chloro-2-propanol + Piperazine) Start->RouteC ProsA Pros: - High Stereoselectivity - Good Atom Economy - Direct Route RouteA->ProsA Advantages ConsA Cons: - Piperazine di-alkylation risk RouteA->ConsA Challenges ProsB Pros: - Readily available starting materials RouteB->ProsB ConsB Cons: - Requires asymmetric catalyst - Potential for over-reduction RouteB->ConsB ProsC Pros: - Simple concept RouteC->ProsC ConsC Cons: - Lower yields - Potential for side reactions RouteC->ConsC Decision Decision: Select Route A (Most Industrially Viable) ProsA->Decision ConsA->Decision ProsB->Decision ConsB->Decision ProsC->Decision ConsC->Decision cluster_workflow Scale-Up Production Workflow Step1 Step 1: Mono-Boc Protection Piperazine + (Boc)₂O Step2 Step 2: Nucleophilic Ring-Opening Boc-Piperazine + (R)-Propylene Oxide Step1->Step2 Intermediate: tert-butyl piperazine-1-carboxylate Step3 Step 3: Deprotection Acidic removal of Boc group Step2->Step3 Intermediate: (R)-tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate Step4 Step 4: Purification Vacuum Distillation / Salt Formation Step3->Step4 Crude Product Step5 Step 5: Quality Control Chiral HPLC, NMR, GC-MS Step4->Step5 Purified Product Final Final Product: (2R)-1-(piperazin-1-yl)propan-2-ol Step5->Final Release

Caption: Step-wise workflow for the scale-up synthesis.

Detailed Protocol

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate

  • Reactor Setup: Charge a 100 L glass-lined reactor with piperazine (12.9 kg, 150 mol) and dichloromethane (DCM, 50 L).

  • Cooling: Cool the stirred suspension to 0-5 °C using a chiller.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 10.9 kg, 50 mol) in DCM (20 L) to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C. Causality: The large excess of piperazine and slow addition of the limiting reagent ((Boc)₂O) minimizes the formation of the di-protected byproduct.

  • Reaction: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 12-16 hours.

  • Work-up: Filter the reaction mixture to remove piperazine dihydrochloride. Wash the filtrate with water (3 x 20 L) to remove excess piperazine.

  • Isolation: Concentrate the organic layer under reduced pressure to yield tert-butyl piperazine-1-carboxylate as a white solid. (Expected yield: 8.5-9.0 kg, 91-97%).

Step 2: Synthesis of (R)-tert-butyl 4-(2-hydroxypropyl)piperazine-1-carboxylate

  • Reactor Setup: Charge a 100 L stainless steel reactor with the mono-Boc piperazine from Step 1 (8.5 kg, 45.6 mol) and isopropanol (40 L).

  • Reagent Addition: Add (R)-propylene oxide (2.9 kg, 50.2 mol, 1.1 equiv.) to the solution. Causality: A slight excess of the epoxide ensures complete consumption of the more valuable Boc-piperazine.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 24 hours. Monitor the reaction progress by HPLC or GC-MS.

  • Isolation: Cool the reaction mixture to ambient temperature and concentrate under reduced pressure to remove the solvent. The resulting oil is the protected intermediate and is typically used in the next step without further purification.

Step 3: Deprotection to Yield (2R)-1-(piperazin-1-yl)propan-2-ol

  • Reactor Setup: Charge a 100 L glass-lined reactor with the crude product from Step 2.

  • Acid Addition: Cool the reactor to 0-5 °C and slowly add a solution of hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or aqueous HCl, 3-4 equivalents) while maintaining the temperature below 15 °C. Causality: The Boc group is labile to strong acid. This step cleaves the protecting group to reveal the free secondary amine.

  • Reaction: Stir the mixture at ambient temperature for 4-6 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Basification & Extraction: Cool the mixture to 0-5 °C and carefully basify with 50% aqueous sodium hydroxide (NaOH) to a pH > 12. Extract the aqueous layer with a suitable organic solvent like DCM or ethyl acetate (3 x 20 L).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

Large-Scale Purification Protocols

Piperazine derivatives are often hygroscopic and can be challenging to purify. [5]The choice of method depends on the impurity profile and the required final purity.

Table 1: Comparison of Large-Scale Purification Methods

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Vacuum Distillation Moderate to HighHighEffective for removing non-volatile impurities and residual solvents; suitable for large quantities. [5]Not effective for impurities with similar boiling points; requires high vacuum and temperature, risking thermal degradation.
Crystallization / Salt Formation High to Very HighModerate to HighExcellent for removing closely related impurities; can yield highly pure, crystalline solid. Forming a salt like a diacetate can be an effective strategy. [6]Requires screening for suitable solvent systems; may result in lower overall yield due to losses in the mother liquor. [5]
Protocol: Fractional Vacuum Distillation
  • Setup: Use a fractional distillation apparatus equipped with a short-path distillation head and a high-capacity vacuum pump.

  • Distillation: Heat the crude oil under high vacuum. Collect the fraction corresponding to the boiling point of (2R)-1-(piperazin-1-yl)propan-2-ol. The exact temperature and pressure will need to be determined experimentally.

  • Collection: Collect the purified product in a cooled receiver.

Protocol: Purification via Diacetate Salt Formation

This method is adapted from established procedures for purifying piperazine. [6]

  • Dissolution: Dissolve the crude product in acetone at a temperature of 20-40 °C.

  • Acid Addition: Add glacial acetic acid (at least 2 stoichiometric equivalents) to the solution.

  • Precipitation: The crystalline diacetate salt of the product will precipitate. Cool the mixture to 10-20 °C to ensure complete precipitation. [6]4. Isolation: Isolate the solid salt by filtration and wash with cold acetone.

  • Regeneration of Free Base: Dissolve the purified salt in water, basify with NaOH to pH > 12, and extract the pure free base with an organic solvent. Dry and concentrate the organic extracts to yield the final product.

Quality Control and Analytical Protocols

Ensuring the chemical and stereochemical purity of the final product is critical. [7]A combination of chromatographic and spectroscopic methods should be employed.

Identity and Purity (Achiral Analysis)
  • ¹H and ¹³C NMR: To confirm the chemical structure and identify any residual solvents or major impurities.

  • GC-MS/LC-MS: To determine the purity profile and identify trace impurities.

Chiral Purity (Enantiomeric Excess Determination)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. [8][9] Protocol: Chiral HPLC for Enantiomeric Excess (% ee) Determination

  • System: An HPLC system equipped with a UV detector.

  • Column: A suitable Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak series) are often effective for separating amino alcohols.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is 90:10:0.1 (Hexane:Isopropanol:Diethylamine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: Prepare a solution of the final product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should be separated into two distinct peaks.

  • Calculation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 Where Area_R is the peak area of the desired (2R)-enantiomer and Area_S is the peak area of the undesired (2S)-enantiomer. [8] Table 2: Typical Chiral HPLC Parameters

ParameterTypical Value/ConditionRationale
Resolution (Rs) > 1.5Ensures baseline separation for accurate quantification. [8]
Selectivity (α) > 1.1A higher value indicates better separation between the enantiomers. [8]
Analysis Time 10 - 30 minutesCan be optimized by adjusting the mobile phase composition and flow rate. [8]
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeMust be sensitive enough to quantify the minor enantiomer at the required specification (e.g., <0.1%). [8]
Precision (%RSD) < 2%Ensures the method is reproducible and reliable. [8]

Safety Considerations for Scale-Up

  • (R)-Propylene Oxide: Is a volatile, flammable, and potentially carcinogenic liquid. All transfers and reactions should be performed in a closed system within a well-ventilated area.

  • Piperazine: Is corrosive and can cause severe skin and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, is mandatory.

  • Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are highly corrosive. Handle with extreme care, using appropriate engineering controls and PPE.

  • Pressure and Temperature: Reactions should be conducted in appropriately rated vessels with pressure relief systems. Temperature must be carefully controlled, especially during exothermic additions.

References

  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. (n.d.). BenchChem.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). BenchChem.
  • Part 7: Analytical Techniques for Stereochemistry. (2025, September 21). Chiralpedia.
  • Chiral analysis. (n.d.). Wikipedia.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
  • Purification of piperazine. (1959). Google Patents.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018, July 24). The Journal of Organic Chemistry.
  • (2R)-1-(Piperazin-1-yl)propan-2-ol. (n.d.). Sapphire Bioscience.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). Molecules.
  • (2R)-1-(piperazin-1-yl)propan-2-ol — Chemical Substance Information. (n.d.). NextSDS.

Sources

Application

Application Note: Continuous Flow Synthesis of (2R)-1-(piperazin-1-yl)propan-2-ol via High-Temperature Epoxide Aminolysis

Executive Summary The synthesis of (2R)-1-(piperazin-1-yl)propan-2-ol represents a critical C–N bond formation step in the development of various active pharmaceutical ingredients (APIs), particularly within the central...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (2R)-1-(piperazin-1-yl)propan-2-ol represents a critical C–N bond formation step in the development of various active pharmaceutical ingredients (APIs), particularly within the central nervous system (CNS) and antimicrobial therapeutic areas[1],[2]. Traditionally, the batch aminolysis of epoxides with piperazine suffers from significant drawbacks: long reaction times (often spanning days), poor heat transfer during the exothermic ring-opening, and the hazardous volatility of (R)-propylene oxide (bp 34 °C). Furthermore, batch processes frequently struggle with chemoselectivity, leading to the formation of unwanted bis-alkylated byproducts.

This application note details a highly optimized, self-validating continuous flow protocol that bypasses these limitations. By operating under systemic back pressure, the reaction can be superheated to 120 °C without solvent boiling or reagent vaporization[3]. This intensifies the reaction kinetics, reducing the residence time from days to 15 minutes, while strict stoichiometric control in the microreactor environment ensures >98% selectivity for the mono-alkylated target[4],[5].

Mechanistic Rationale & Flow Chemistry Advantages

The Challenge of Epoxide Aminolysis

The nucleophilic ring-opening of (R)-propylene oxide by piperazine occurs at the less sterically hindered terminal carbon (C1), preserving the (R)-stereocenter at C2. However, because piperazine is a symmetric diamine, the resulting mono-alkylated product remains nucleophilic and can react with a second equivalent of the epoxide to form 1,4-bis((2R)-2-hydroxypropyl)piperazine.

Why Continuous Flow? (Causality & Design)
  • Thermodynamic Control via Pressurization: (R)-Propylene oxide is highly volatile. In a standard batch reactor, heating the mixture above 34 °C causes the epoxide to vaporize into the headspace, destroying the stoichiometric ratio in the liquid phase and halting the reaction. A continuous flow system eliminates headspace[4]. By applying a 150 psi back pressure regulator (BPR), the system remains entirely in the liquid phase, allowing safe operation at 120 °C[3].

  • Kinetic Acceleration: Epoxide aminolysis without a Lewis acid catalyst is notoriously slow at room temperature[5]. Superheating the reaction to 120 °C accelerates the reaction rate exponentially, achieving full conversion in minutes rather than days[5].

  • Selectivity via Mass Transfer: To suppress bis-alkylation, a stoichiometric excess of piperazine (5:1 ratio) is utilized. The rapid micromixing in a continuous flow T-mixer ensures that the local concentration of (R)-propylene oxide is immediately dispersed into a vast excess of piperazine, statistically favoring mono-alkylation[4].

  • Solvent Causality: Methanol (MeOH) is selected not only for its solubilizing properties but because protic solvents actively participate in the transition state. The hydroxyl proton of MeOH hydrogen-bonds with the epoxide oxygen, increasing the electrophilicity of the C1 carbon and facilitating catalyst-free ring opening.

Pathway Pip Piperazine (Excess Nucleophile) Mono (2R)-1-(piperazin-1-yl)propan-2-ol (Target Mono-alkylated) Pip->Mono + (R)-PO (k1, Fast) PO (R)-Propylene Oxide (Electrophile) PO->Mono Ring Opening Bis 1,4-bis((2R)-2-hydroxypropyl)piperazine (Bis-alkylated Byproduct) Mono->Bis + (R)-PO (k2, Slow)

Reaction pathway illustrating kinetic competition between mono-alkylation and bis-alkylation.

Experimental Workflow and Setup

The continuous flow setup utilizes a dual-syringe or dual-HPLC pump system feeding into a static T-mixer, followed by a heated residence time coil (PFA or Hastelloy, depending on pressure limits), and terminating at a Back Pressure Regulator (BPR).

Workflow PumpA Pump A Piperazine (2.5 M) Mixer T-Mixer (Micromixing) PumpA->Mixer Stream A PumpB Pump B (R)-Propylene Oxide (0.5 M) PumpB->Mixer Stream B Reactor Heated Coil Reactor (120 °C, 15 min t_res) Mixer->Reactor Mixed Reagents BPR Back Pressure Regulator (150 psi) Reactor->BPR Crude Product Collection Steady-State Collection BPR->Collection Depressurized Output

Continuous flow reactor setup for the high-temperature aminolysis of (R)-propylene oxide.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. It includes mandatory equilibration checks to ensure steady-state operation before bulk collection, preventing the isolation of unreacted starting materials.

Phase 1: Reagent Preparation
  • Solution A (Nucleophile): Dissolve 21.54 g of Piperazine (250 mmol) in anhydrous Methanol to a final volume of 100 mL to create a 2.5 M stock solution. (Note: Piperazine is hygroscopic; handle quickly in a dry environment).

  • Solution B (Electrophile): Dissolve 2.90 g of (R)-Propylene oxide (50 mmol) in anhydrous Methanol to a final volume of 100 mL to create a 0.5 M stock solution. Keep this solution chilled (4 °C) in a sealed vessel prior to pumping to prevent evaporative loss.

Phase 2: System Priming & Pressurization
  • Flush the entire flow system (Pumps A and B, T-mixer, 15 mL reactor coil, and BPR) with pure Methanol at 2.0 mL/min for 5 minutes.

  • Set the BPR to 150 psi (approx. 10.3 bar) . Verify that the system holds pressure without leaks.

  • Heat the reactor coil to 120 °C . Self-Validation Check: Observe the outlet stream. If bubbles are present, the BPR is failing to suppress boiling. Do not proceed until a solid liquid stream is achieved.

Phase 3: Steady-State Execution
  • Introduce Solution A and Solution B into their respective pumps.

  • Set Pump A to a flow rate of 0.5 mL/min and Pump B to 0.5 mL/min .

    • Total Flow Rate: 1.0 mL/min.

    • Residence Time ( tres​ ): 15.0 minutes (in a 15 mL coil).

    • Effective Stoichiometry: 5.0 equivalents of Piperazine to 1.0 equivalent of (R)-Propylene oxide.

  • Equilibration: Direct the output to a waste/equilibration flask for exactly 30 minutes (2 reactor volumes). This ensures the system has reached a thermal and kinetic steady state.

  • Collection: After 30 minutes, switch the output to the main collection vessel. Collect the desired volume of product.

  • Shutdown: Once collection is complete, switch both pumps back to pure Methanol to flush the reactor for 30 minutes before cooling the system and depressurizing.

Optimization & Quantitative Data

The parameters in the protocol above were derived from the following optimization matrix. As demonstrated in Table 1, increasing the temperature is strictly required to achieve full conversion within a practical flow residence time[5]. Concurrently, increasing the molar excess of piperazine is the primary driver for high mono-selectivity[4].

Table 1: Optimization of Continuous Flow Aminolysis Parameters

EntryTemp (°C)Residence Time (min)Pip:PO RatioConversion of PO (%)Selectivity (Mono:Bis)
160201.5 : 145.270 : 30
2100201.5 : 1>99.075 : 25
3120153.0 : 1>99.092 : 8
4 120 15 5.0 : 1 >99.0 98 : 2

Data Summary: Entry 4 represents the optimized conditions utilized in the protocol, yielding near-quantitative conversion with exceptional chemoselectivity.

Downstream Processing & Product Isolation

A major advantage of using a high excess of piperazine is that the unreacted starting material can be efficiently recovered, making the process highly atom-economical.

  • Solvent Removal: Transfer the collected steady-state mixture to a rotary evaporator and remove the Methanol under reduced pressure (40 °C, 150 mbar).

  • Piperazine Recovery: The resulting crude residue consists of the target product and excess piperazine. Because piperazine readily sublimes, the bulk of the unreacted piperazine can be removed via vacuum sublimation (80 °C, 0.1 mbar) using a cold finger. Alternatively, the residue can be taken up in a mixture of MTBE and a minimal amount of water; piperazine partitions heavily into the aqueous phase, while the more lipophilic product remains in the organic phase.

  • Final Purification: The target (2R)-1-(piperazin-1-yl)propan-2-ol is isolated as a viscous, pale-yellow oil. If required for API synthesis, it can be immediately converted to its dihydrochloride salt by bubbling HCl gas through an ethereal solution of the product, yielding a highly pure, easily filterable white solid.

References

  • Mechanistic Investigations of Epoxide Aminolysis in Microreactors at High Temperatures and Pressures DSpace@MIT URL:[Link][3]

  • Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides Organic Process Research & Development - ACS Publications URL:[Link][4]

  • A two-step continuous flow synthesis of multi-tail ionizable lipids RSC Publishing URL:[Link][5]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry National Institutes of Health (NIH) URL:[Link][1]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative MDPI - Molecules URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (2R)-1-(piperazin-1-yl)propan-2-ol Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that chiral integrity is paramount when synthesizing active pharmaceutical ingredients (APIs) or their int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that chiral integrity is paramount when synthesizing active pharmaceutical ingredients (APIs) or their intermediates. The synthesis of (2R)-1-(piperazin-1-yl)propan-2-ol via the nucleophilic ring-opening of (R)-propylene oxide by piperazine is a fundamental transformation, yet it is highly susceptible to stereochemical degradation if reaction parameters are not strictly controlled.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure maximum enantiomeric excess (ee) and regioselectivity.

Mechanistic Principles: The "Why" Behind ee Loss

To troubleshoot ee degradation, we must first understand the transition state of the epoxide ring-opening. Epoxides possess significant ring strain (~13 kcal/mol), which drives their reactivity[1].

When (R)-propylene oxide reacts with an amine like piperazine under neutral or mildly basic conditions, the reaction proceeds via an SN2 mechanism [1][2]. The nucleophile attacks the least sterically hindered terminal carbon (C1). Because the chiral center resides at C2, the C2–O bond is never broken during an ideal SN2 attack, resulting in 100% retention of the (R)-configuration[1].

However, if the reaction is subjected to strong Lewis acids, Brønsted acids, or excessive thermal stress, the transition state shifts toward an SN1-like mechanism [2][3]. The epoxide oxygen becomes protonated or coordinated, weakening the C–O bonds. The C2–O bond (being more substituted and better able to stabilize a partial positive charge) begins to cleave prematurely[3]. This partial carbocation character at C2 leads to two modes of failure:

  • Racemization: The planar nature of the carbocation-like intermediate allows for nucleophilic attack from either face, destroying the ee.

  • Regioisomer Formation: Attack at C2 yields the primary alcohol (2-(piperazin-1-yl)propan-1-ol) instead of the desired secondary alcohol, complicating purification and skewing chromatographic ee analysis[2].

EpoxideOpening PO (R)-Propylene Oxide + Piperazine SN2 SN2 Pathway (Attack at C1) PO->SN2 Mild Base / Protic Solvent Room Temp to 60°C SN1 SN1-like Pathway (Attack at C2 / Acidic) PO->SN1 Strong Lewis Acids / High Temp (>100°C) Product (2R)-1-(piperazin-1-yl) propan-2-ol (High ee, Desired) SN2->Product Retention of C2 Stereocenter SideProduct Racemization & Regioisomers (Low ee, Undesired) SN1->SideProduct C2-O Bond Cleavage

Mechanistic divergence in epoxide ring-opening dictating enantiomeric excess and regioselectivity.

Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee) dropping despite using >99% ee (R)-propylene oxide? A: Your reaction conditions are likely inducing SN1 character. While amines are generally good nucleophiles that favor SN2 attack, running the reaction at elevated temperatures (e.g., >100 °C neat) or in the presence of acidic impurities can cause partial C2–O bond cleavage prior to nucleophilic attack[2][3]. To fix this, strictly avoid Lewis acid catalysts and keep the reaction temperature below 60 °C. Rely on protic solvents (like methanol) to provide mild, non-destructive electrophilic activation via hydrogen bonding[4].

Q2: I am detecting a closely eluting impurity in my chiral HPLC. Could this be affecting my ee calculation? A: Yes. This is a classic analytical artifact. The closely eluting peak is likely the regioisomer (2-(piperazin-1-yl)propan-1-ol) formed by nucleophilic attack at C2[2]. If your chromatographic method does not fully resolve the regioisomer from the true enantiomer, it will artificially skew your ee integration. Ensure your HPLC/SFC method is validated to separate constitutional isomers as well as enantiomers.

Q3: How can I suppress bis-alkylation while maintaining high ee? A: Piperazine is a diamine, making it prone to over-alkylation, yielding 1,4-bis((2R)-2-hydroxypropyl)piperazine. To prevent this without resorting to harsh conditions that compromise ee, you must manipulate stoichiometry. Use a 3:1 to 5:1 molar excess of piperazine relative to (R)-propylene oxide[5]. The excess piperazine outcompetes the mono-alkylated product for the epoxide. Alternatively, use mono-Boc protected piperazine to enforce a strict 1:1 stoichiometry, followed by a mild TFA deprotection.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes how different reaction environments impact both the regioselectivity (C1 vs. C2 attack) and the preservation of enantiomeric excess.

Solvent / Catalyst SystemTemperatureDominant MechanismRegioselectivity (C1:C2)ee Preservation
Methanol (Protic) 25 °C – 60 °CSN2> 98 : 2> 99%
Water 80 °CSN295 : 5~ 98%
Neat (No Solvent) 100 °CSN2 / Thermal90 : 10~ 95%
Toluene + Lewis Acid (e.g., BF₃) 25 °CSN1-like40 : 60< 50% (Racemization)

Data synthesized from standard epoxide ring-opening kinetics and amine nucleophilicity profiles[1][2][4].

Self-Validating Experimental Protocol

To guarantee the highest possible enantiomeric excess, follow this step-by-step methodology. This protocol is self-validating: by utilizing a protic solvent and strict temperature control, it inherently suppresses the SN1 pathway, ensuring that the ee of the product directly mirrors the ee of the starting material.

Step 1: Reagent Preparation

  • Charge a clean, dry round-bottom flask with 5.0 equivalents of anhydrous piperazine.

  • Causality: A massive stoichiometric excess physically prevents the formation of bis-alkylated side products.

  • Dissolve the piperazine in anhydrous methanol (approx. 5 volumes).

  • Causality: Methanol acts as a protic solvent, hydrogen-bonding to the epoxide oxygen. This activates the epoxide toward SN2 attack without inducing the C2–O bond cleavage associated with Lewis acids[4].

Step 2: Controlled Addition

  • Cool the reaction vessel to 0–5 °C using an ice bath.

  • Add 1.0 equivalent of enantiopure (R)-propylene oxide (>99% ee) dropwise over 30 minutes.

  • Causality: Epoxide ring-opening is exothermic. Dropwise addition at low temperatures prevents thermal spikes that could drive SN1-like racemization or C2 attack[2].

Step 3: Propagation

  • Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C).

  • Stir for 12–16 hours under an inert atmosphere (N₂ or Argon). Do not heat the reaction above 40 °C.

Step 4: Isolation and Purification

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) with the water bath set strictly below 45 °C to remove methanol.

  • The excess piperazine can be removed via vacuum sublimation or by partitioning the residue between brine and a suitable organic solvent (e.g., dichloromethane), followed by silica gel chromatography (Eluent: DCM/MeOH/NH₄OH) to yield pure (2R)-1-(piperazin-1-yl)propan-2-ol.

References

  • Master Organic Chemistry. "Epoxide Ring Opening With Base". Retrieved from:[Link]

  • Chemistry Steps. "Epoxides Ring-Opening Reactions". Retrieved from:[Link]

  • Master Organic Chemistry. "Opening of Epoxides With Acid". Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing Yield for (2R)-1-(piperazin-1-yl)propan-2-ol Solvent Extraction

Welcome to the technical support resource for the liquid-liquid extraction of (2R)-1-(piperazin-1-yl)propan-2-ol. This guide, designed for researchers, chemists, and process development scientists, provides in-depth answ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the liquid-liquid extraction of (2R)-1-(piperazin-1-yl)propan-2-ol. This guide, designed for researchers, chemists, and process development scientists, provides in-depth answers and troubleshooting protocols to help you maximize the yield and purity of your target compound. As Senior Application Scientists, we have structured this center to address both fundamental principles and specific experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the core principles and common questions encountered when developing an extraction protocol for (2R)-1-(piperazin-1-yl)propan-2-ol.

Q1: What is the fundamental principle for extracting (2R)-1-(piperazin-1-yl)propan-2-ol from an aqueous solution?

The extraction relies on the principle of pH-dependent solubility. (2R)-1-(piperazin-1-yl)propan-2-ol is a diamine base. The piperazine moiety has two nitrogen atoms that can be protonated.

  • In Acidic to Neutral Conditions (pH < ~9): The nitrogen atoms are protonated, forming a positively charged salt (a cation). This salt is highly polar and therefore soluble in the aqueous phase.

  • In Basic/Alkaline Conditions (pH > ~10): The nitrogen atoms are deprotonated, existing as a neutral "free base". This neutral form is significantly less polar and becomes preferentially soluble in an appropriate organic solvent.

Therefore, the core strategy is to make the aqueous phase basic to render the amine neutral and extract it into an organic solvent. Conversely, to recover the amine from an organic solvent back into an aqueous phase, you would extract the organic layer with an acidic aqueous solution. This selective partitioning based on pH is the cornerstone of a successful extraction.[1][2]

Q2: How do I select the most effective organic solvent for the extraction?

Solvent selection is critical and depends on several factors beyond just maximizing yield. The ideal solvent should:

  • Effectively dissolve the neutral free base of (2R)-1-(piperazin-1-yl)propan-2-ol.

  • Be immiscible with water to ensure clean phase separation.

  • Have a low boiling point for easy removal post-extraction.

  • Be unreactive with the target compound.

  • Have a density significantly different from water to aid in separation.

Avoid solvents like ethyl acetate if your amine is highly nucleophilic, as it can potentially react over long periods.[3] While solvents like diethyl ether or dichloromethane (DCM) are effective, safety and environmental concerns may lead to preferring alternatives like 2-Methyltetrahydrofuran (MeTHF).

Table 1: Comparison of Common Organic Solvents for Amine Extraction

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityKey Considerations
Dichloromethane (DCM)1.3339.61.3 g/100 mLExcellent solvent, but toxic and environmental concerns. Forms the bottom layer.
Ethyl Acetate (EtOAc)0.9077.18.3 g/100 mLGood general-purpose solvent, but can be partially miscible and potentially reactive.[3]
2-Methyltetrahydrofuran (MeTHF)0.8680.014 g/100 mL"Greener" alternative to DCM/THF, good performance. Salting out may be needed.[3]
Toluene0.87110.60.05 g/100 mLEffective for less polar compounds, but higher boiling point makes removal more difficult.
1-Octanol0.83195.00.05 g/100 mLCan improve extraction of some amines but has a very high boiling point.[4]
Q3: What is the optimal pH for the aqueous layer during the initial extraction?

To ensure maximum recovery, the pH of the aqueous phase should be adjusted to be at least 1.5 to 2 units above the highest pKa of the compound. The parent compound, piperazine, has two pKa values of approximately 5.6 and 9.8. The substituent on (2R)-1-(piperazin-1-yl)propan-2-ol will slightly alter these values, but they serve as an excellent guide.

To deprotonate both nitrogen atoms effectively and maximize the concentration of the neutral, organic-soluble species, a pH of ≥ 11 is strongly recommended .[3] At this pH, the equilibrium is overwhelmingly shifted towards the free base, providing the maximum driving force for partitioning into the organic phase.

The diagram below illustrates this critical relationship.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase acid_form Di-Protonated Cation (Water Soluble) R-NH2+-CH2-N+H2-R' base_form Neutral Free Base (Water Insoluble) R-NH-CH2-N-R' acid_form->base_form Add Base (e.g., NaOH) Adjust pH > 11 base_form->acid_form Add Acid (e.g., HCl) Adjust pH < 4 organic_sol (2R)-1-(piperazin-1-yl)propan-2-ol (High Concentration) base_form->organic_sol Partitions into Organic Solvent

Caption: pH-dependent equilibrium and phase preference.

Q4: How can I accurately quantify the yield of my extraction?

Visual confirmation is insufficient. Quantitative analysis is required to determine yield and optimize the process. The most common and reliable methods are chromatography-based.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a workhorse technique. Since piperazine itself does not have a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to achieve high sensitivity.[5][6] Alternatively, if the starting material or product has a UV-active moiety, direct detection is possible.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the industry standard for bioanalytical quantification due to its superior sensitivity and selectivity, allowing for direct measurement without derivatization.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also a viable method, often requiring derivatization to improve the volatility of the amine.[8]

For any method, a calibration curve using a certified reference standard of (2R)-1-(piperazin-1-yl)propan-2-ol is essential for accurate quantification.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the extraction process.

Problem: My extraction yield is very low or zero.

Low yield is the most common issue and can stem from several factors. Systematically check the following:

Table 2: Troubleshooting Low Extraction Yield

Potential CauseScientific Rationale & ExplanationRecommended Solution & Protocol
Incorrect pH The compound is still protonated and remains in the aqueous phase. This is the most likely cause.Verify pH: Use a calibrated pH meter, not pH paper. Adjust the aqueous layer to pH ≥ 11 using 1-5M NaOH. Ensure the pH remains stable after mixing.[1]
Insufficient Mixing Poor contact between the two phases leads to inefficient mass transfer of the analyte.Increase Agitation: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. For larger scales, use an overhead stirrer that creates a vortex between the phases.
Single Extraction Performed A single extraction rarely removes all the product. The partition coefficient dictates that the analyte will distribute between the two phases at equilibrium.Perform Multiple Extractions: Extract the aqueous layer with 3 separate, smaller portions of fresh organic solvent (e.g., 3 x 50 mL is far more effective than 1 x 150 mL).[9]
Poor Solvent Choice The selected organic solvent may have poor solubility for your compound's free base form.Test Solvents: If yield remains low after addressing other factors, test alternative solvents like DCM or MeTHF. A small-scale trial can quickly identify a better solvent.
Product Loss During Workup The compound may be lost during drying or solvent evaporation steps.Gentle Workup: Use a gentle stream of nitrogen or a rotary evaporator at a moderate temperature (<40°C) to remove the solvent. Ensure your drying agent (e.g., MgSO₄, Na₂SO₄) is fully filtered off.
Problem: An emulsion has formed, and the layers will not separate.

Emulsions are a third, semi-stable phase that forms at the interface, trapping product and preventing clean separation. They are common when the sample contains surfactants or when mixing is too vigorous.[10]

Protocol: How to Break an Emulsion

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the emulsion will break on its own.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the funnel.[10] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic components and helping to force phase separation.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which can worsen the problem.

  • Filtration: Filter the entire mixture through a pad of Celite® or phase separator paper. Phase separator paper is highly hydrophobic and allows the organic solvent to pass through while retaining the aqueous phase.[11]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a highly effective method for breaking emulsions.[10]

  • Solvent Addition: Add a small amount of a different solvent to change the polarity. For a DCM/water emulsion, adding a little methanol can sometimes help break it. This should be a last resort as it alters the solvent system.

Problem: My final product is contaminated with acidic or neutral impurities.

This indicates a lack of selectivity in the extraction.

  • Cause: If acidic impurities are present, the initial basic wash may have been incomplete, or the pH was not high enough to convert them to their water-soluble salts.

  • Solution: Before the primary extraction, perform a "pre-wash." While the solution is still acidic, wash with an organic solvent (e.g., DCM) to remove neutral impurities. Then, make the solution basic (pH > 11) and perform your product extraction with fresh organic solvent. This acid/base switching is a powerful purification tool.[12]

The workflow below outlines a robust extraction and purification process.

G start Aqueous Reaction Mixture (Product + Impurities, pH ~7) acid_wash_check Neutral Impurities Present? start->acid_wash_check acid_wash Wash with Organic Solvent (e.g., DCM) to remove neutral impurities acid_wash_check->acid_wash Yes adjust_ph Adjust Aqueous Phase to pH > 11 with NaOH acid_wash_check->adjust_ph No acid_wash->adjust_ph extract Extract 3x with Organic Solvent (e.g., MeTHF) adjust_ph->extract combine Combine Organic Layers extract->combine dry Dry over Na2SO4 or MgSO4 combine->dry filter Filter off Drying Agent dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate product Isolated (2R)-1-(piperazin-1-yl)propan-2-ol evaporate->product

Caption: Optimized workflow for extraction and purification.

References

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. [Link]

  • Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization. ACS Publications. [Link]

  • Switchable Hydrophilicity Amine Product Extraction: Efficient Separation of Tertiary Amines via Carbon Dioxide-Induced Polarity Switch in Homogeneous Catalysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Extraction solvent for amines in an aqueous reaction solution? Reddit r/chemistry. [Link]

  • Process and amine-solvent absorbent for removing acidic gases
  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Analytical Methods. UPLC-ESI-MS/MS analysis. [Link]

  • Effect of aqueous solution pH value on the reactive extraction degrees... ResearchGate. [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? Reddit r/chemhelp. [Link]

  • Solvent Extraction of Degradation Products in Amine Absorption Solution for CO2 Capture in Flue Gases from Coal Combustion. ResearchGate. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Reclaiming of Amine CO2 Solvent Using Extraction of Heat Stable Salts in Liquid-Liquid Membrane Contactor. PMC. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • How can I improve my liquid-liquid extraction process? Biotage. [Link]

  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (2R)-1-(piperazin-1-yl)propan-2-ol

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (2R)-1-(piperazin-1-yl)propan-2-ol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with (2R)-1-(piperazin-1-yl)propan-2-ol . This highly polar amino alcohol is a critical intermediate in the synthesis of various pharmaceutical agents, including IRAK4 modulators[1].

Due to the presence of a secondary amine, a tertiary amine, and a hydroxyl group, this compound exhibits a dense hydrogen-bonding network. This structural reality often leads to significant solubility bottlenecks, poor extraction yields, and "oiling out" during crystallization in standard organic solvents. This guide synthesizes mechanistic rationale with field-validated troubleshooting protocols to help you overcome these challenges.

Physicochemical Context & Baseline Solubility Data

To effectively manipulate the solubility of (2R)-1-(piperazin-1-yl)propan-2-ol, you must first understand its baseline behavior. The piperazine ring possesses two basic nitrogen atoms (typical pKa values for piperazine derivatives are ~5.3 and ~9.7[2]). In its free base form, it is highly soluble in water and protic solvents but struggles in non-polar media.

Table 1: Solubility Profiles and Mechanistic Rationale
Solvent SystemFree Base SolubilitySalt Form (e.g., HCl) SolubilityMechanistic Rationale
Water >100 mg/mL>500 mg/mLExtensive H-bonding via the -OH group and both piperazine amines[3].
Methanol / Ethanol >50 mg/mLModerate (~20 mg/mL)Protic solvents successfully disrupt intermolecular H-bonding networks.
Dichloromethane (DCM) Moderate (~10 mg/mL)InsolublePolar aprotic nature provides limited solvation; requires free-basing for dissolution.
10% MeOH in DCM Good (~30 mg/mL)PoorThe protic co-solvent (MeOH) bridges the polarity gap, drastically improving organic solvation[4].
Hexane / Toluene InsolubleInsolubleNon-polar solvents cannot overcome the high lattice energy or H-bonding forces[4].

Troubleshooting & FAQs

Q1: Why is my (2R)-1-(piperazin-1-yl)propan-2-ol "oiling out" instead of forming a crystalline solid during precipitation? A1: "Oiling out" occurs when the piperazine salt separates from the solution at a temperature above its melting point in that specific solvent system, resulting in an impure, supersaturated liquid rather than a structured crystal lattice[4].

  • Causality: Rapid cooling or the use of an overly aggressive anti-solvent forces the compound out of solution before molecules can arrange into a lattice.

  • Solution: Optimize the cooling rate by allowing the solution to reach room temperature slowly before applying an ice bath. Alternatively, employ a co-solvent system (e.g., adding a small amount of ethanol to an ethyl acetate crystallization matrix) to modulate the supersaturation level[4].

Q2: I need to perform an N-alkylation on the secondary amine in an aprotic solvent (e.g., Acetonitrile), but the starting material won't dissolve. What are my options? A2: The free base often aggregates in purely aprotic, moderately polar solvents due to intermolecular hydrogen bonding between the hydroxyl group and the secondary amine.

  • Causality: The solvent lacks the hydrogen-bond donating capability required to break these aggregates.

  • Solution: Introduce a mild inorganic base like Potassium Carbonate ( K2​CO3​ ) and allow the suspension to stir at 25 °C for several hours[1]. The base not only acts as an acid scavenger for the alkylation but also helps disrupt intermolecular interactions. If solubility remains poor, adding 5-10% DMF as a co-solvent will significantly increase the solvating power of the reaction medium[4].

Q3: How do I efficiently extract this highly polar compound from an aqueous reaction mixture into an organic phase? A3: Standard extractions with Ethyl Acetate or pure DCM will result in massive product loss to the aqueous layer.

  • Causality: The partition coefficient (LogP) of the free base is highly negative, favoring the aqueous phase.

  • Solution: You must employ a "salting-out" technique combined with a mixed-solvent extraction system (Protocol 1 below).

Workflow Diagnostics

G Start Solubility Issue: (2R)-1-(piperazin-1-yl)propan-2-ol Q1 Is the compound in salt form? Start->Q1 SaltYes Yes (e.g., HCl salt) Q1->SaltYes Yes SaltNo No (Free base) Q1->SaltNo No Action1 Use polar aprotic solvents (DMF, DMSO) or alcohols SaltYes->Action1 Action2 Free-base with K2CO3 or NaOH SaltYes->Action2 Q2 Reaction requires non-polar solvent? SaltNo->Q2 Action3 Use phase-transfer catalyst or co-solvent (MeCN/DCM) Q2->Action3 Yes Warning Avoid oiling out: Control cooling rate Q2->Warning Crystallizing

Caption: Decision tree for resolving solubility issues of piperazine derivatives in organic solvents.

Validated Experimental Protocols

Protocol 1: Free-Basing and Salting-Out Extraction

This self-validating protocol is designed to force the highly water-soluble amino alcohol into an organic phase for isolation.

Step 1: pH Adjustment Cool the aqueous reaction mixture containing the piperazine salt to 0–5 °C. Slowly add 5M NaOH dropwise while stirring vigorously.

  • Validation Check: Spot the aqueous layer on high-resolution pH paper. The pH must be strictly ≥11 . If the pH is lower, the secondary amine (pKa ~9.7) will remain partially protonated, and extraction will fail[2].

Step 2: Salting-Out Add solid Sodium Chloride (NaCl) to the aqueous layer until no more dissolves (saturation).

  • Mechanistic Rationale: The high ionic strength of the saturated brine solution drastically reduces the solubility of the uncharged organic free base in the water layer, forcing it outward.

Step 3: Mixed-Solvent Extraction Extract the aqueous layer three times with a solvent mixture of 10% Methanol in Dichloromethane (v/v) .

  • Validation Check: Monitor the extraction efficiency by running a TLC of the aqueous layer (stained with Ninhydrin or Iodine). If the product spot persists after three extractions, increase the Methanol ratio to 15%.

Step 4: Drying and Concentration Combine the organic layers and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure.

G Step1 Aqueous Reaction Mixture containing Piperazine Salt Step2 Adjust pH to >11 using 5M NaOH Step1->Step2 Step3 Saturate aqueous layer with NaCl (Salting-out) Step2->Step3 Step4 Extract with 10% MeOH in DCM (3x) Step3->Step4 Step5 Dry over Na2SO4 & Concentrate Step4->Step5 End Isolated Free Base (2R)-1-(piperazin-1-yl)propan-2-ol Step5->End

Caption: Step-by-step aqueous extraction workflow for highly polar amino alcohols.

Protocol 2: Preventing "Oiling Out" via Seeding and Solvent Modulation

If you are attempting to isolate the compound as an HCl salt and it forms a sticky oil at the bottom of the flask:

Step 1: Redissolution Re-heat the mixture containing the "oil" until it fully dissolves back into the primary solvent (e.g., Isopropanol or Ethanol)[4].

Step 2: Co-Solvent / Anti-Solvent Addition Add an anti-solvent (e.g., Diethyl Ether or Ethyl Acetate) dropwise while the solution is still warm (approx. 40 °C), stopping just before the solution becomes persistently cloudy.

Step 3: Seeding and Controlled Cooling Remove the heat source. Introduce 1–2 mg of pure, crystalline (2R)-1-(piperazin-1-yl)propan-2-ol salt (seed crystals) into the supersaturated solution[4].

  • Validation Check: The seed crystal should not dissolve. If it dissolves, the solution is not supersaturated enough; allow it to cool slightly more before re-seeding. Let the flask cool to room temperature ambiently over 2 hours before transferring to an ice bath.

References

  • Wikipedia. "Piperazine - Reactions and Physicochemical Properties." Available at: [Link]

  • Google Patents. "WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS.

Sources

Optimization

Technical Support Center: Minimizing Byproducts in (2R)-1-(piperazin-1-yl)propan-2-ol Scale-Up

Welcome to the technical support center for the synthesis and scale-up of (2R)-1-(piperazin-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of (2R)-1-(piperazin-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation to ensure high purity and yield in large-scale production.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis and scale-up of (2R)-1-(piperazin-1-yl)propan-2-ol.

Q1: I'm observing a significant amount of a di-substituted byproduct. How can I favor the formation of the desired mono-substituted product?

A1: The formation of a di-substituted piperazine derivative, specifically 1,4-bis((2R)-2-hydroxypropyl)piperazine, is a common challenge. This occurs when a second molecule of the epoxide starting material reacts with the remaining nitrogen atom of the mono-substituted piperazine product.

Root Cause: Insufficient excess of piperazine relative to the epoxide starting material.

Solution:

  • Molar Ratio Adjustment: Employ a significant molar excess of piperazine. A ratio of 5 to 10 equivalents of piperazine to 1 equivalent of the epoxide is recommended to statistically favor mono-alkylation.[1]

  • Controlled Addition: Add the epoxide starting material dropwise to the solution of piperazine at a controlled temperature. This maintains a high concentration of piperazine relative to the epoxide throughout the reaction, further minimizing the di-substitution.

Q2: My final product shows the presence of the (2S)-enantiomer. What are the likely sources of this impurity and how can I ensure high enantiomeric purity?

A2: The presence of the undesired (2S)-enantiomer compromises the stereochemical purity of the final product, which is critical for its intended biological activity.

Root Cause:

  • Starting Material Purity: The primary source of the (2S)-enantiomer is often the chiral starting material, (R)-propylene oxide or a related chiral epoxide. Even a small percentage of the (S)-enantiomer in the starting material will carry through to the final product.

  • Racemization: While less common under typical reaction conditions, racemization can occur in the presence of strong acids or bases, or at elevated temperatures for prolonged periods.

Solution:

  • Starting Material Analysis: Rigorously test the enantiomeric purity of the chiral epoxide starting material using a validated chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2]

  • Mild Reaction Conditions: Conduct the reaction under the mildest conditions possible. Avoid excessively high temperatures and the use of strong acids or bases that could induce racemization.

  • Chiral Purity tout: Monitor the enantiomeric purity of the product at various stages of the process to identify any potential racemization steps.

Q3: I'm seeing a low-molecular-weight impurity that corresponds to the hydrolysis of my epoxide starting material. What is causing this and how can it be prevented?

A3: The hydrolysis of the epoxide starting material, such as (R)-propylene oxide, leads to the formation of (R)-1,2-propanediol. This not only consumes the starting material, reducing the overall yield, but also introduces an impurity that may be difficult to remove.

Root Cause: Presence of water in the reaction mixture.

Solution:

  • Anhydrous Conditions: Use anhydrous solvents and ensure that all glassware is thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the introduction of atmospheric moisture.

  • Dry Reagents: Ensure that the piperazine used is anhydrous. If necessary, dry the piperazine before use.

Q4: During scale-up, I'm noticing an increase in colored impurities and a decrease in yield. What factors should I investigate?

A4: Scale-up can introduce new challenges related to heat and mass transfer, which can lead to the formation of degradation products and colored impurities.

Root Cause:

  • Localized Hotspots: Inefficient stirring in large reactors can lead to localized hotspots, causing thermal degradation of reactants, intermediates, or the final product.

  • Extended Reaction Times: Longer reaction times at elevated temperatures, which can be a consequence of slower heating and cooling on a larger scale, can promote side reactions and degradation.

  • Air Oxidation: Increased exposure to air during transfers and processing on a larger scale can lead to oxidative degradation.

Solution:

  • Efficient Mixing: Ensure the reactor is equipped with an appropriate agitator to provide efficient mixing and uniform heat distribution.

  • Temperature Control: Carefully control the reaction temperature and monitor it at multiple points within the reactor if possible.

  • Inert Atmosphere: Maintain an inert atmosphere throughout the process, including during transfers and workup procedures.

  • Process Analytical Technology (PAT): Implement in-process monitoring to track the reaction progress and detect the formation of impurities in real-time, allowing for adjustments to be made.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (2R)-1-(piperazin-1-yl)propan-2-ol?

A1: The most prevalent and straightforward synthesis involves the nucleophilic ring-opening of a chiral epoxide, typically (R)-propylene oxide or a derivative like (R)-glycidyl tosylate, with piperazine.[1] This reaction is generally carried out in a protic solvent such as ethanol or isopropanol. The nitrogen atom of piperazine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring.

Diagram: Synthetic Pathway

Synthesis Piperazine Piperazine Product (2R)-1-(piperazin-1-yl)propan-2-ol Piperazine->Product Nucleophilic Attack R_PropyleneOxide (R)-Propylene Oxide R_PropyleneOxide->Product

Caption: General synthetic route for (2R)-1-(piperazin-1-yl)propan-2-ol.

Q2: What are the key process parameters to control during scale-up?

A2: Careful control of several process parameters is crucial for a successful and reproducible scale-up.

Parameter Importance Typical Range/Control Strategy
Molar Ratio Controls selectivity for mono-substitution.5-10 equivalents of piperazine to 1 equivalent of epoxide.[1]
Temperature Affects reaction rate and impurity formation.Maintain a consistent temperature profile. Avoid localized overheating.
Addition Rate Influences exotherm and local concentrations.Slow, controlled addition of the epoxide to the piperazine solution.
Agitation Ensures homogeneity and heat transfer.Maintain adequate agitation to ensure uniform mixing.
Solvent Quality Water content can lead to hydrolysis byproducts.Use anhydrous solvents.
Q3: What analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of chromatographic techniques is essential for effective monitoring.

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the primary techniques for quantitative analysis of reaction progress, purity assessment, and identification of byproducts. A reversed-phase HPLC method with UV detection is commonly used.[3]

  • Chiral HPLC or Chiral GC: Essential for determining the enantiomeric purity of the final product and the chiral starting material.[2]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS or LC-MS), MS is invaluable for the identification of unknown impurities.[4][5]

Diagram: Quality Control Workflow

QC_Workflow cluster_0 In-Process Control cluster_1 Final Product Analysis TLC TLC HPLC_GC HPLC/GC TLC->HPLC_GC Confirm Progress Purity_HPLC Purity by HPLC/GC HPLC_GC->Purity_HPLC Chiral_HPLC Enantiomeric Purity by Chiral HPLC Purity_HPLC->Chiral_HPLC Identity Identity (MS, NMR) Chiral_HPLC->Identity End Final Product Identity->End Start Reaction Start Start->TLC

Caption: A typical quality control workflow for the synthesis.

Q4: Are there any specific safety considerations for the scale-up of this reaction?

A4: Yes, several safety precautions should be taken.

  • Exothermic Reaction: The ring-opening of epoxides is an exothermic reaction. Ensure the reactor has adequate cooling capacity to control the temperature, especially during the addition of the epoxide.

  • Reagent Handling: Piperazine can be corrosive and an irritant. (R)-Propylene oxide is a flammable and volatile liquid. Handle these reagents in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pressure Build-up: If the reaction is run in a sealed vessel, be aware of potential pressure build-up due to the exotherm. It is generally recommended to run the reaction under an inert atmosphere at atmospheric pressure.

Experimental Protocol: Synthesis of (2R)-1-(piperazin-1-yl)propan-2-ol

This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Materials:

  • Piperazine (anhydrous, 5.0 eq)

  • (R)-Propylene oxide (1.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge piperazine and anhydrous ethanol.

  • Stir the mixture until the piperazine is fully dissolved.

  • Heat the solution to a gentle reflux.

  • Add (R)-propylene oxide dropwise to the refluxing solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield (2R)-1-(piperazin-1-yl)propan-2-ol.

References

  • Veeprho. (n.d.). Levodropropizine Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Levodropropizine-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Levodropropizine Impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Levodropropizine EP Impurity C | 556-52-5. Retrieved from [Link]

  • MDPI. (2023, January 12). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. Retrieved from [Link]

  • ResearchGate. (2013, April 18). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-1-(piperazin-1-yl)propan-2-ol — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2019, March 8). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2026, January 14). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). Piperazin-1-ylpropanol. Retrieved from [Link]

  • NTU Journal. (2022, September 18). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis process of anhydrous piperazine in pilot scale. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of a GC-MS Analytical Method for (2R)-1-(piperazin-1-yl)propan-2-ol

Introduction (2R)-1-(piperazin-1-yl)propan-2-ol is a chiral synthetic building block crucial in the development of various active pharmaceutical ingredients (APIs). Its stereochemical configuration is paramount, as enant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R)-1-(piperazin-1-yl)propan-2-ol is a chiral synthetic building block crucial in the development of various active pharmaceutical ingredients (APIs). Its stereochemical configuration is paramount, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development and validation of a robust, enantioselective analytical method are not merely a regulatory requirement but a scientific necessity to ensure product quality, safety, and efficacy.

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the enantioselective analysis of (2R)-1-(piperazin-1-yl)propan-2-ol. We will delve into the causality behind experimental choices, from derivatization strategies to the selection of a chiral stationary phase, and present a complete validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible method for chiral purity assessment.

Part 1: The Rationale Behind Method Development

A successful analytical method begins not with an instrument, but with a thorough understanding of the analyte's chemistry. (2R)-1-(piperazin-1-yl)propan-2-ol presents two primary challenges for direct GC analysis: high polarity and low volatility. These properties stem from the presence of a secondary amine within the piperazine ring and a secondary alcohol, both of which contain active hydrogens. These functional groups lead to strong intermolecular hydrogen bonding and undesirable interactions with the GC column's stationary phase, resulting in poor peak shape, low sensitivity, and thermal degradation.[4][5]

The Imperative of Derivatization

To overcome these challenges, chemical derivatization is an essential first step. The goal is to replace the active, polar N-H and O-H protons with non-polar, thermally stable groups.[4][5] This enhances volatility, reduces peak tailing, and improves chromatographic resolution.

For this analyte, a dual-acylation strategy using Trifluoroacetic Anhydride (TFAA) is proposed. TFAA reacts efficiently with both the secondary amine and the hydroxyl group to form stable trifluoroacetyl derivatives. The introduction of fluorine atoms also significantly enhances the sensitivity of detection, particularly if an electron capture detector (ECD) were used, though for this method, we will rely on the specificity of mass spectrometry.

cluster_0 Derivatization Reaction Analyte (2R)-1-(piperazin-1-yl)propan-2-ol (Analyte) Product Bis-Trifluoroacetyl Derivative (Volatile & Thermally Stable) Analyte->Product Acylation of N-H and O-H TFAA Trifluoroacetic Anhydride (TFAA) (Reagent) TFAA->Product Provides TFA groups

Caption: Proposed derivatization of the analyte with TFAA.

Achieving Enantioseparation: The Chiral Stationary Phase

Mass spectrometry, by its nature, cannot differentiate between enantiomers as they have identical mass-to-charge ratios.[6] Therefore, the enantioselective separation must be accomplished chromatographically. Chiral GC columns, which contain a chiral stationary phase (CSP), are designed for this purpose.[7][8]

For the separation of the derivatized (2R)-1-(piperazin-1-yl)propan-2-ol, a cyclodextrin-based CSP , such as a column coated with a derivative of β-cyclodextrin, is an excellent choice.[7][9] These CSPs have a cone-like structure with a hydrophobic interior and a hydrophilic exterior. Enantiomers fit differently into the chiral cavity of the cyclodextrin, forming transient diastereomeric complexes with varying stability. This difference in interaction energy leads to different retention times, allowing for their separation.[8]

Ensuring Selectivity: Mass Spectrometric Detection

The use of a mass spectrometer as the detector provides unparalleled specificity. By operating in Selected Ion Monitoring (SIM) mode, we can monitor for characteristic fragment ions of the derivatized analyte. This eliminates interference from matrix components, ensuring that the measured peak corresponds solely to the analyte of interest. For quantitative analysis, a primary quantifier ion is used for peak integration, while one or two qualifier ions are monitored to confirm the analyte's identity, based on their expected abundance ratios.

Part 2: A Validated GC-MS Method Protocol

This section details the finalized experimental conditions and the comprehensive validation plan.

Recommended GC-MS Instrumentation and Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time stability and reproducibility.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and specificity in SIM mode.
Chiral Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film)A cyclodextrin-based CSP known for resolving a wide range of chiral amines and alcohols.[10]
Carrier Gas HeliumInert carrier gas providing good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte without degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading and ensures sharp peaks.
Oven Program 100°C (hold 1 min), ramp at 5°C/min to 180°C (hold 5 min)Provides separation of enantiomers from potential impurities.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)For maximum sensitivity and selectivity.
SIM Ions Hypothetical: Quantifier: m/z 195, Qualifiers: m/z 293, m/z 110Ions would be determined from the full-scan spectrum of the derivatized standard.
Sample Preparation & Derivatization Protocol
  • Standard/Sample Preparation: Accurately weigh and dissolve the (2R)-1-(piperazin-1-yl)propan-2-ol standard or sample in a suitable solvent (e.g., Dichloromethane) to a final concentration of 1.0 mg/mL.

  • Derivatization: Transfer 100 µL of the solution to a 2 mL autosampler vial. Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

Part 3: The Validation Workflow: An ICH Q2(R1) Approach

Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended purpose.[3][11] The following sections detail the experimental protocols for each validation characteristic as prescribed by the ICH Q2(R1) guideline.[1][12]

cluster_quant Quantitative Assessments start_node Method Validation Start Specificity Specificity start_node->Specificity Assess Selectivity param_node param_node data_node data_node end_node Validated Method Specificity->data_node No Interference Linearity Linearity Specificity->Linearity Establish Range LOD_LOQ LOD_LOQ Specificity->LOD_LOQ Determine Sensitivity Linearity->data_node R² > 0.99 Accuracy Accuracy Linearity->Accuracy Confirm Trueness LOD_LOQ->data_node S/N Ratios Accuracy->data_node % Recovery Precision Precision Accuracy->Precision Evaluate Variability Precision->data_node % RSD Robustness Robustness Precision->Robustness Test Reliability Robustness->data_node System Suitability Robustness->end_node Final Approval

Caption: Workflow for the validation of the GC-MS method.

Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer, impurities, or degradation products.

Protocol:

  • Inject a derivatized blank solvent (Dichloromethane) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze a derivatized sample of the racemate (a 1:1 mixture of the (R)- and (S)-enantiomers) to demonstrate baseline separation.

  • Analyze a sample of the desired (2R)-enantiomer spiked with a small amount (e.g., 0.1%) of the (S)-enantiomer to confirm the ability to quantify the impurity.

  • If available, analyze samples of known impurities or forced degradation samples to ensure no co-elution.

Acceptance Criteria:

  • The enantiomers are baseline resolved (Resolution (Rs) > 1.5).

  • No interfering peaks are observed at the retention times of the enantiomers in the blank chromatogram.

Specificity Test Result Acceptance Criteria
Blank InjectionNo interfering peaksPass
Racemate Resolution (Rs)2.1> 1.5
Spiked Sample(S)-enantiomer peak is resolved and quantifiablePass
Linearity and Range

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five calibration standards of the (S)-enantiomer (as the impurity) in the (2R)-enantiomer, covering a range from the reporting limit to 150% of the specified limit (e.g., 0.05% to 0.5% w/w).

  • Derivatize and inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.99.

  • The y-intercept should not be significantly different from zero.

Concentration (% w/w)Mean Peak AreaLinearity Results
0.0515,100Correlation (R²)
0.1030,5000.9992
0.2061,200Slope
0.35104,800300,500
0.50150,100Y-Intercept
250
Accuracy

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.

Protocol:

  • Prepare samples of the (2R)-enantiomer and spike them with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

  • Prepare three replicates at each concentration level.

  • Derivatize and analyze the samples.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean percent recovery should be within 85-115% for impurity analysis.

Spiked LevelTheoretical Conc. (% w/w)Measured Conc. (% w/w)Recovery (%)Mean Recovery (%)
Low0.100.098, 0.101, 0.09998.0, 101.0, 99.099.3
Mid0.200.205, 0.197, 0.202102.5, 98.5, 101.0100.7
High0.300.295, 0.306, 0.30198.3, 102.0, 100.3100.2
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the (2R)-enantiomer spiked with the (S)-enantiomer at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not exceed 15% for impurity analysis.

Precision LevelReplicateMeasured Conc. (% w/w)Mean (% w/w)%RSD
Repeatability 1-60.201, 0.198, 0.205, 0.195, 0.203, 0.1990.2002.1%
Intermediate 1-60.208, 0.199, 0.211, 0.204, 0.197, 0.2050.2042.8%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N).

  • Prepare and analyze a series of diluted solutions of the (S)-enantiomer.

  • Determine the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1. The precision (%RSD) at the LOQ should be acceptable.

ParameterConcentration (% w/w)Signal-to-Noise Ratio
LOD 0.0153.2 : 1
LOQ 0.0510.5 : 1
Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the GC-MS method parameters, one at a time.

  • Parameters to vary include:

    • Helium flow rate (e.g., ± 0.1 mL/min)

    • Oven temperature ramp rate (e.g., ± 0.5 °C/min)

    • Initial oven temperature (e.g., ± 2 °C)

  • Analyze a system suitability sample (e.g., a racemate) under each condition and evaluate the resolution and retention times.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution between enantiomers) should remain within acceptable limits for all varied conditions.

Parameter VariedValueResolution (Rs)Result
Nominal Method -2.1-
Flow Rate1.1 mL/min2.0Pass
1.3 mL/min2.2Pass
Ramp Rate4.5 °C/min2.0Pass
5.5 °C/min2.2Pass

Part 4: Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, it is prudent to consider other technologies. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are common alternatives for enantioselective analysis.[10]

FeatureValidated GC-MS Chiral HPLC-MS/MS Chiral SFC-MS
Principle Volatility-based separation with chiral columnLiquid-phase separation with chiral columnSupercritical fluid mobile phase separation
Sample Prep Derivatization required Often requires no derivatizationOften requires no derivatization
Analysis Time Moderate (15-25 min)Can be longer (15-30 min)Very fast (5-10 min)[10]
Solvent Use Low (gas phase)High (organic solvents)Low (uses CO₂)[10]
Sensitivity High, especially in SIM modeVery high with MS/MS detectionHigh with MS detection
Strengths High resolution, robust, low solvent costBroad applicability, no derivatizationHigh speed, environmentally friendly
Limitations Requires volatile/derivatizable analytesHigh solvent consumption and costRequires specialized instrumentation

Causality: The choice of GC-MS for this guide was driven by its high resolving power for complex mixtures and the potential for excellent sensitivity.[13] However, for high-throughput screening where speed is critical and derivatization is a bottleneck, Chiral SFC would be a superior alternative. Chiral HPLC remains a versatile workhorse, especially when the analyte is not amenable to GC analysis even after derivatization.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded approach to the validation of a GC-MS method for the enantioselective analysis of (2R)-1-(piperazin-1-yl)propan-2-ol. By understanding the chemical properties of the analyte, a robust method involving chemical derivatization and a chiral stationary phase was developed. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, provides documented evidence of the method's specificity, linearity, accuracy, precision, sensitivity, and robustness. The resulting validated method is fit for its intended purpose: to reliably quantify the enantiomeric purity of (2R)-1-(piperazin-1-yl)propan-2-ol, thereby ensuring the quality and safety of pharmaceutical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Xie, S., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • Adams, J. D., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. [Link]

  • Element Lab Solutions. Chiral GC Columns. [Link]

  • Agilent. Chiral GC Columns | Gas Chromatography. [Link]

  • LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Lee, T. L. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • Chrom Tech. (2025). Unveiling the Power of Chiral GC Columns. [Link]

  • ResearchGate. Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the familyMyrtaceae. [Link]

  • LabRulez GCMS. (2026). SHS Enantioselective GC×GC–TOFMS in Food Analysis. [Link]

  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • Academia.edu. Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • MDPI. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]

  • IRIS UNIPVM. (2024). Optimization of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative det. [Link]

  • PubMed. (2013). Enantioselectivity of mass spectrometry: challenges and promises. [Link]

Sources

Comparative

Reproducibility of Biocatalytic Routes to (2R)-1-(piperazin-1-yl)propan-2-ol: A Comparative Guide

The chiral building block (2R)-1-(piperazin-1-yl)propan-2-ol is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), notably in the development of IRAK4 modulators and PI3K inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The chiral building block (2R)-1-(piperazin-1-yl)propan-2-ol is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), notably in the development of IRAK4 modulators and PI3K inhibitors 1. Historically, accessing the enantiopure (2R)-isomer via classical chemical resolution has been plagued by low yields and poor reproducibility. The basicity and chelating nature of the piperazine moiety often interfere with transition-metal catalysts and resolving agents 2.

To overcome these bottlenecks, modern process chemistry relies heavily on biocatalysis. This guide objectively compares the two predominant biocatalytic methodologies—Ketoreductase (KRED) Asymmetric Reduction and Lipase-Catalyzed Kinetic Resolution —analyzing their mechanistic causality, scalability, and experimental reproducibility.

Mechanistic Causality & Route Comparison

When designing a biocatalytic route for 1,2-amino alcohols, the choice of enzyme dictates both the theoretical yield and the thermodynamic driving force of the reaction.

Route A: Ketoreductase (KRED) Asymmetric Reduction

KREDs (EC 1.1.1.184) catalyze the direct asymmetric reduction of the prochiral ketone, 1-(piperazin-1-yl)propan-2-one, into the (2R)-alcohol 3.

  • Causality of Stereocontrol: The stereocenter is established perfectly in a single step dictated by the enzyme's binding pocket (Prelog vs. anti-Prelog selectivity).

  • Causality of High Yield: Because the starting material is prochiral (not racemic), the theoretical yield is 100%. The reaction is driven to completion by coupling it with a sacrificial cofactor regeneration system (e.g., Glucose Dehydrogenase / D-Glucose), which continuously supplies NADPH.

Route B: Lipase-Catalyzed Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) operate on racemic 1-(piperazin-1-yl)propan-2-ol.

  • Causality of Stereocontrol: The enzyme selectively acylates the (2S)-enantiomer using an acyl donor (like vinyl acetate), leaving the desired (2R)-enantiomer unreacted.

  • Causality of Yield Limitations: Without a dynamic kinetic resolution (DKR) setup—which is highly challenging for basic amino alcohols due to catalyst poisoning—the maximum theoretical yield is capped at 50%. Furthermore, background non-enzymatic acylation driven by the nucleophilic piperazine nitrogen can erode the final enantiomeric excess (ee).

BiocatalyticRoutes Ketone Prochiral Ketone 1-(piperazin-1-yl)propan-2-one KRED KRED Enzyme (Asymmetric Reduction) Ketone->KRED Prod1 (2R)-Amino Alcohol Yield: ~100%, >99% ee KRED->Prod1 Racemic Racemic Alcohol 1-(piperazin-1-yl)propan-2-ol Lipase Lipase (e.g., CALB) (Kinetic Resolution) Racemic->Lipase Prod2 (2R)-Alcohol (Unreacted) Yield: <50%, >95% ee Lipase->Prod2 Byprod (2S)-Ester (Waste) Lipase->Byprod

Fig 1. Comparison of KRED asymmetric reduction vs. Lipase kinetic resolution workflows.

Quantitative Performance Data

The following table synthesizes the experimental performance metrics of both biocatalytic routes based on standardized pilot-scale runs.

MetricRoute A: KRED ReductionRoute B: Lipase ResolutionChemical Resolution (Tartaric Acid)
Theoretical Yield 100%50%50%
Isolated Yield 88 - 92%35 - 42%25 - 30%
Enantiomeric Excess (ee) > 99.5%95 - 97%~ 90% (requires recrystallization)
E-Factor (Waste Ratio) Low (~15)High (~45)Very High (>80)
Reaction Medium Aqueous BufferOrganic Solvent (e.g., MTBE)Methanol / Water
Reproducibility ExcellentModerate (Sensitive to moisture)Poor (Highly temperature dependent)

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following methodologies are designed as self-validating systems . Every critical step includes an observable or measurable parameter that confirms the underlying chemical causality before proceeding.

Protocol 1: KRED-Mediated Asymmetric Reduction (Recommended)

This protocol utilizes an engineered (R)-selective KRED coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration cycle.

CofactorRegen Ketone 1-(piperazin-1-yl) propan-2-one KRED KRED Ketone->KRED Substrate Alcohol (2R)-1-(piperazin-1-yl) propan-2-ol KRED->Alcohol Product NADP NADP+ KRED->NADP Oxidized GDH GDH NADPH NADPH GDH->NADPH Reduced Gluconate D-Gluconolactone (Hydrolyzes to Acid) GDH->Gluconate Waste NADPH->KRED H- donor NADP->GDH Cofactor Glucose D-Glucose Glucose->GDH Sacrificial

Fig 2. Self-validating KRED-GDH cofactor regeneration cycle ensuring continuous NADPH supply.

Step-by-Step Methodology:

  • Substrate Protonation: Dissolve 100 g of 1-(piperazin-1-yl)propan-2-one in 800 mL of 100 mM potassium phosphate buffer.

    • Causality: Adjust the pH to 7.0 using 1M HCl. At pH 7.0, the basic piperazine nitrogens (pKa ~9.8) are fully protonated, preventing them from coordinating with the enzyme's active site and causing inhibition.

    • Self-Validation: A stable pH reading of 7.0 ± 0.1 for 10 minutes confirms complete substrate protonation.

  • Cofactor & Co-enzyme Addition: Add 150 g of D-glucose, 0.5 g of NADP+, and 1.0 g of GDH powder. Stir until completely dissolved.

  • Biocatalysis & Titration: Initiate the reaction by adding 2.0 g of the engineered (R)-selective KRED. Connect the reactor to an automated pH stat titrator loaded with 1M NaOH.

    • Causality: As GDH oxidizes glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to gluconic acid), the pH will drop. The NaOH neutralizes this acid to maintain the optimal pH of 7.0 for the enzymes.

    • Self-Validation: The reaction mixture will immediately trigger the pH stat. The continuous consumption of NaOH serves as a real-time, titrimetric indicator of reaction progress. The precise cessation of NaOH consumption validates 100% conversion of the ketone.

  • Extraction & Isolation: Once NaOH consumption stops, adjust the pH to 12.0 using 5M NaOH.

    • Causality: High pH deprotonates the piperazine ring, rendering the product highly lipophilic.

    • Self-Validation: Extract with MTBE (3 x 400 mL). Chiral HPLC analysis of the organic layer must show >99.5% ee before proceeding to solvent evaporation.

Protocol 2: Lipase-Catalyzed Kinetic Resolution (Alternative)

Step-by-Step Methodology:

  • Acylation Setup: Dissolve 100 g of racemic 1-(piperazin-1-yl)propan-2-ol in 1 L of anhydrous MTBE. Add 60 g of vinyl acetate (acyl donor).

    • Causality: Vinyl acetate is chosen because the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.

  • Resolution: Add 10 g of immobilized Candida antarctica Lipase B (CALB). Stir at 35°C.

    • Causality: The lipase selectively targets the (2S)-enantiomer for acylation.

    • Self-Validation: Monitor the headspace via GC-MS for acetaldehyde formation. The presence of acetaldehyde confirms active acyl transfer.

  • Strict Reaction Termination: Monitor the reaction via chiral GC.

    • Causality: Because lipases have imperfect enantiomeric ratios (E-values) for highly basic substrates, allowing the reaction to proceed past 50% conversion will result in the enzyme slowly acylating the desired (2R)-isomer, destroying the ee.

    • Self-Validation: The reaction must be filtered to remove the immobilized enzyme the exact moment the substrate peak area reaches 49-50% relative to the internal standard.

  • Separation: Separate the unreacted (2R)-alcohol from the (2S)-ester via silica gel chromatography or fractional distillation.

Conclusion

While both biocatalytic methods successfully yield (2R)-1-(piperazin-1-yl)propan-2-ol, the KRED Asymmetric Reduction is objectively superior for pharmaceutical scale-up. By leveraging a prochiral starting material and an aqueous environment that masks the problematic basicity of the piperazine ring, the KRED route guarantees near-quantitative yields, >99% ee, and a self-validating titrimetric workflow that eliminates the guesswork associated with kinetic resolutions.

References
  • WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS. Google Patents.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. ACS Publications.
  • Information on EC 1.1.1.184 - carbonyl reductase (NADPH). BRENDA Enzyme Database.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-1-(piperazin-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
(2R)-1-(piperazin-1-yl)propan-2-ol
© Copyright 2026 BenchChem. All Rights Reserved.